1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzothiazole moiety and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-benzothiazol-2-yl)ethyl][1-(2-methylphenyl)ethyl]amine
- **2-(1,3-benzothiazol-2-yl)-3-(5-((4-methylphenyl)sulfonyl)-2-furyl)acrylonitrile
- **3-(1,3-benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid
Uniqueness
1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety and an indazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H17N3OS/c1-13-6-2-3-7-15(13)14-10-18-16(19(25)11-14)12-22-24(18)21-23-17-8-4-5-9-20(17)26-21/h2-9,12,14H,10-11H2,1H3 |
InChI Key |
USZSCUPMBZEILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C=NN3C4=NC5=CC=CC=C5S4)C(=O)C2 |
Origin of Product |
United States |
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